5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

Medicinal chemistry Physicochemical profiling Lead optimization

5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1699402-18-0) is a 1,2,4-triazol-3-amine derivative bearing a bromine atom at the 5-position and a cyclohexylmethyl substituent at N1, with molecular formula C9H15BrN4 and a molecular weight of 259.15 g/mol. This compound belongs to a class of heterocyclic scaffolds widely explored for therapeutic applications including anticancer, antimicrobial, and CNS indications.

Molecular Formula C9H15BrN4
Molecular Weight 259.15 g/mol
Cat. No. B13076507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine
Molecular FormulaC9H15BrN4
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C(=NC(=N2)N)Br
InChIInChI=1S/C9H15BrN4/c10-8-12-9(11)13-14(8)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13)
InChIKeyCAMSMQUZRFTQPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine: Core Physicochemical Identity for Procurement Specification


5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1699402-18-0) is a 1,2,4-triazol-3-amine derivative bearing a bromine atom at the 5-position and a cyclohexylmethyl substituent at N1, with molecular formula C9H15BrN4 and a molecular weight of 259.15 g/mol . This compound belongs to a class of heterocyclic scaffolds widely explored for therapeutic applications including anticancer, antimicrobial, and CNS indications [1]. Its structural features—the 3-amino group, the 5-bromo leaving group, and the lipophilic cyclohexylmethyl moiety—enable distinct chemical reactivity and physicochemical properties that differentiate it from close-in-class analogs for both medicinal chemistry and chemical biology applications .

Why 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine Cannot Be Interchanged with In-Class Analogs


Simple substitution with the non-brominated analog 1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1178634-70-2) results in loss of the critical C5 bromine handle required for palladium-catalyzed cross-coupling diversification and alters lipophilicity by approximately 0.5 LogP units . Similarly, replacement with the cyclohexyl analog 5-bromo-1-cyclohexyl-1H-1,2,4-triazol-3-amine (CAS 2137560-33-7) eliminates the methylene spacer, reducing conformational flexibility (from 2 to 1 rotatable bond at the N1 linker) and decreasing molecular weight by ~14 Da, which can shift target binding pose and pharmacokinetic profile . The methoxycyclohexyl variant 5-bromo-1-(2-methoxycyclohexyl)-1H-1,2,4-triazol-3-amine (CAS 2137992-30-2) introduces a hydrogen-bond acceptor in the cyclohexyl ring, altering polarity and potentially affecting brain penetration or off-target binding [1]. These structural nuances make each analog a distinct chemical entity for SAR exploration, not a drop-in replacement.

Quantitative Differentiation Evidence: 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine vs. Closest Analogs


Molecular Weight and Lipophilicity (LogP) Differentiation vs. Non-Brominated Analog

5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine possesses a molecular weight of 259.15 g/mol and a predicted LogP of 2.20, compared to its non-brominated analog 1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1178634-70-2) with MW 180.25 g/mol and an estimated LogP of approximately 1.70 . The +78.9 Da mass increment and ~0.50 LogP unit increase are attributed to the bromine substituent, which enhances membrane permeability potential while providing a heavy atom for X-ray crystallography phasing [1].

Medicinal chemistry Physicochemical profiling Lead optimization

Synthetic Handle: C5 Bromine Enables Cross-Coupling Diversification Unavailable to Non-Halogenated Analogs

The C5 bromine atom in 5-bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (aryl/heteroaryl boronic acids), Buchwald-Hartwig (amination), and Sonogashira (alkyne) couplings [1]. This reactivity is absent in the non-halogenated comparator 1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine (CAS 1178634-70-2), which lacks a reactive leaving group at C5 and would require separate halogenation or alternative functionalization strategies. A structurally analogous 5-bromo-1,2,4-triazole scaffold has been demonstrated to undergo efficient Suzuki-Miyaura coupling with polymer-supported catalysts to generate diverse 3-aryl derivatives [2].

Synthetic chemistry Library synthesis Late-stage functionalization

Conformational Flexibility of Cyclohexylmethyl Linker vs. Cyclohexyl Analog

The N1-cyclohexylmethyl group in 5-bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine provides 2 rotatable bonds between the triazole core and the cyclohexyl ring, compared to only 1 rotatable bond in 5-bromo-1-cyclohexyl-1H-1,2,4-triazol-3-amine (CAS 2137560-33-7) . This additional methylene spacer increases the accessible conformational space of the cyclohexyl group relative to the triazole ring, which can affect target binding geometry. The cyclohexyl-substituted triazole class has been patented as V1a receptor antagonists by Hoffmann-La Roche, where the specific linker geometry influences receptor subtype selectivity [1].

Conformational analysis Structure-based drug design Linker optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile Differentiation

The target compound exhibits a TPSA of 56.73 Ų with 4 hydrogen bond acceptors and 1 hydrogen bond donor . This TPSA value places it within the favorable range for both oral bioavailability (TPSA < 140 Ų) and potential CNS penetration (TPSA < 90 Ų) [1]. In contrast, the non-brominated analog 1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine has a lower molecular weight (180.25) and likely a similar TPSA but lacks the halogen atom for halogen bonding interactions with biological targets. The methoxycyclohexyl analog adds an additional H-bond acceptor (total 5), which could alter CNS penetration profiles.

Drug-likeness ADME prediction CNS drug design

Recommended Application Scenarios for 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine Based on Quantitative Evidence


Focused Library Synthesis via C5 Cross-Coupling Diversification

The pre-installed bromine at C5 enables direct parallel diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling without requiring a prior halogenation step [1]. This scenario is optimal for medicinal chemistry teams building focused libraries around the cyclohexylmethyl-triazole scaffold, where the cyclohexylmethyl group provides conformational flexibility (2 rotatable bonds) and lipophilicity (LogP 2.20) suitable for probing hydrophobic binding pockets. Compared to the non-brominated analog, this compound saves one synthetic step per library member.

V1a Receptor Antagonist Lead Optimization

The cyclohexyl-substituted triazole class has been patented as V1a receptor antagonists for treatment of anxiety, PTSD, and autistic spectrum disorders [2]. This compound's cyclohexylmethyl linker provides a distinct conformational profile (rotatable bonds = 2) compared to the direct cyclohexyl analog (rotatable bonds = 1), offering an alternative SAR exploration vector for optimizing receptor subtype selectivity and CNS penetration (TPSA 56.73 Ų, favorable for brain exposure).

Heavy-Atom Derivative for Structural Biology

The bromine atom (atomic number 35) provides anomalous scattering for experimental phasing in X-ray crystallography, while the 3-amino group offers a hydrogen-bond anchor point for protein-ligand co-crystallization [3]. With MW 259.15 and TPSA 56.73 Ų, this compound is suitable for soaking or co-crystallization experiments targeting proteins with small hydrophobic pockets. The non-brominated analog lacks this phasing capability.

Tankyrase or PARP Inhibitor Scaffold Exploration

The 1,2,4-triazol-3-amine core has been established as a nicotinamide isostere for tankyrase inhibition, where lipophilic efficiency-driven SAR optimization is critical [4]. The cyclohexylmethyl group (LogP 2.20) offers higher lipophilicity than the non-brominated analog (estimated LogP ~1.70), potentially improving binding to the nicotinamide pocket while the bromine provides a vector for further optimization. This scaffold aligns with established structure-efficiency relationships in this target class.

Quote Request

Request a Quote for 5-Bromo-1-(cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.